molecular formula C8H5N3O4 B1311438 5-nitro-1H-indazole-3-carboxylic Acid CAS No. 78155-76-7

5-nitro-1H-indazole-3-carboxylic Acid

Cat. No.: B1311438
CAS No.: 78155-76-7
M. Wt: 207.14 g/mol
InChI Key: MLTOGNYOQHDCAN-UHFFFAOYSA-N
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Description

5-nitro-1H-indazole-3-carboxylic Acid: is a heterocyclic compound that belongs to the indazole family. This compound is characterized by the presence of a nitro group at the 5-position and a carboxylic acid group at the 3-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

5-Nitro-1H-indazole-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a key signaling molecule in various physiological processes . The interaction between this compound and nitric oxide synthase results in the inhibition of nitric oxide production, which can have significant implications for cellular signaling and immune responses. Additionally, this compound has been found to interact with other enzymes and proteins, further highlighting its importance in biochemical research .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of nitric oxide synthase by this compound can lead to altered cell signaling, affecting processes such as inflammation and apoptosis. Furthermore, this compound can impact gene expression by modulating the activity of transcription factors and other regulatory proteins. The overall effect of this compound on cellular metabolism is complex and can vary depending on the specific cellular context and experimental conditions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules, leading to changes in enzyme activity and gene expression . One of the primary targets of this compound is nitric oxide synthase, which it inhibits by binding to the enzyme’s active site. This inhibition prevents the production of nitric oxide, a critical signaling molecule involved in numerous physiological processes. Additionally, this compound can interact with other enzymes and proteins, leading to changes in their activity and subsequent effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . This compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation processes. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation. These temporal effects are important to consider when designing experiments and interpreting results involving this compound .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary depending on the dosage administered . At lower doses, this compound can effectively inhibit nitric oxide synthase and modulate cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. These dosage-dependent effects highlight the importance of careful dose selection in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors . This compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, the inhibition of nitric oxide synthase by this compound can lead to changes in the levels of nitric oxide and other related metabolites. Additionally, this compound can interact with other metabolic enzymes, further influencing metabolic pathways and cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through specific transport mechanisms and distributed to different cellular compartments. The localization and accumulation of this compound within cells can affect its activity and function, making it important to understand these processes in detail. Studies have shown that this compound can interact with transporters and binding proteins, influencing its distribution and overall effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function . This compound can be targeted to specific cellular compartments through various mechanisms, including targeting signals and post-translational modifications. The localization of this compound within specific organelles can influence its interactions with biomolecules and subsequent effects on cellular processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-1H-indazole-3-carboxylic Acid typically involves the nitration of indazole derivatives. One common method is the nitrosation of indoles in a slightly acidic environment, which allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes . The nitro group can then be introduced at the 5-position through further nitration reactions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-nitro-1H-indazole-3-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.

Major Products Formed:

    Reduction of the nitro group: 5-amino-1H-indazole-3-carboxylic Acid.

    Reduction of the carboxylic acid group: 5-nitro-1H-indazole-3-methanol.

    Substitution reactions: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-nitro-1H-indazole-3-carboxylic Acid is used as an intermediate in the synthesis of various bioactive compounds. It serves as a building block for the development of kinase inhibitors and other therapeutic agents .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific kinases involved in cancer and other diseases .

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticancer agent. Its ability to inhibit specific molecular targets makes it a valuable candidate for drug development .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of various drugs and active pharmaceutical ingredients. Its versatility as a synthetic intermediate makes it an important compound in medicinal chemistry .

Comparison with Similar Compounds

    1H-indazole-3-carboxylic Acid: Lacks the nitro group at the 5-position.

    5-amino-1H-indazole-3-carboxylic Acid: Contains an amino group instead of a nitro group at the 5-position.

    5-nitro-1H-indazole-3-methanol: Contains a methanol group instead of a carboxylic acid group at the 3-position.

Uniqueness: 5-nitro-1H-indazole-3-carboxylic Acid is unique due to the presence of both the nitro group and the carboxylic acid group, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-nitro-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-8(13)7-5-3-4(11(14)15)1-2-6(5)9-10-7/h1-3H,(H,9,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTOGNYOQHDCAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428008
Record name 5-nitro-1H-indazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78155-76-7
Record name 5-nitro-1H-indazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitro-1H-indazole-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a suspension of indazole-3-carboxylic acid (compound 53, 3.0 g, 18 mmol) in 18 mL of concentrated sulfuric acid at 0 C was added potassium nitrate (2.0 g, 18 mmol). The reaction was stirred overnight at room temperature, poured into 150 mL of ice and extracted three times with ethyl acetate. The combined organic layer was washed with brine, dried and concentrated to give compound 54 (2.9 g) as the major isomer.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
potassium nitrate
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
150 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of indazole-3-carboxylic acid (3.0 g, 18 mmol) in 18 mL of concentrated sulfuric acid at 0 C was added potassium nitrate (2.0 g, 18 mmol). The reaction was stirred overnight at room temperature, poured into 150 mL of ice and extracted three times with ethyl acetate (90 mL total). The combined organic layer was washed with brine, dried and concentrated to give (54) (2.9 g) as the major product.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
potassium nitrate
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
150 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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